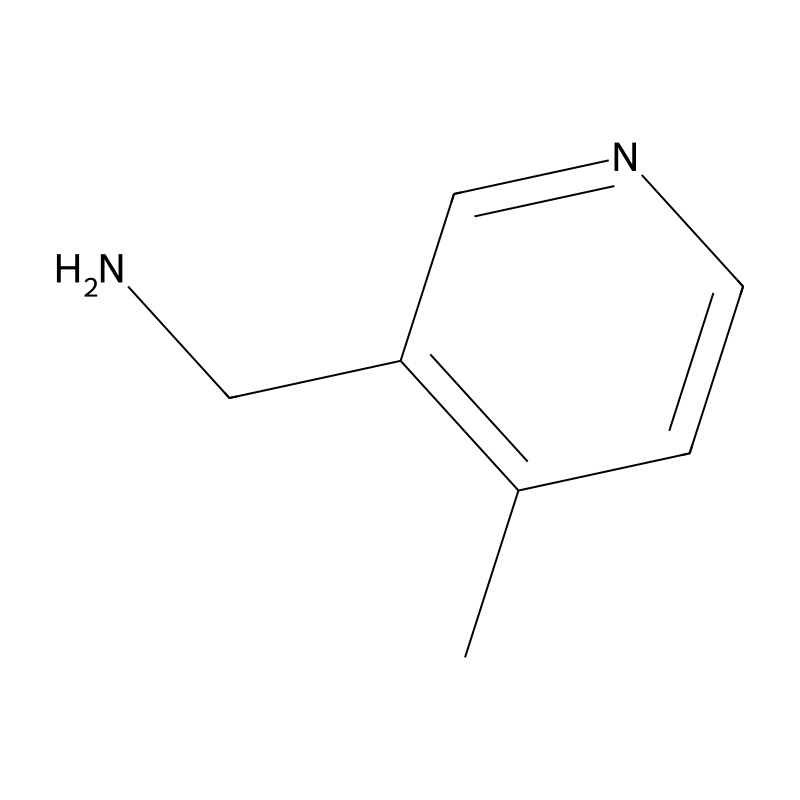(4-Methylpyridin-3-YL)methanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-Methylpyridin-3-YL)methanamine is an organic compound with the molecular formula C₇H₁₀N₂. It features a pyridine ring substituted with a methyl group at the fourth position and a methanamine group at the third position. This compound is characterized by its nitrogen-containing heterocyclic structure, which imparts unique chemical and biological properties. The presence of both amine and pyridine functionalities makes it an interesting candidate for various
- Moderate toxicity: Primary amines can be irritating to skin and eyes and potentially harmful if ingested.
- Flammability: The compound might be flammable depending on its overall structure.
- Reactivity: The amine group might react with strong acids or oxidizing agents.
Synthetic Organic Chemistry
Pyridine derivatives are valuable building blocks for synthesizing more complex molecules with diverse functionalities. (4-Methylpyridin-3-YL)methanamine could potentially serve as a starting material for the synthesis of new drugs, catalysts, or functional materials.
Medicinal Chemistry
Pyridine rings are frequently found in bioactive molecules. Research on other methyl-substituted pyridine derivatives suggests their potential for applications in medicinal chemistry []. Due to structural similarities, (4-Methylpyridin-3-YL)methanamine might be a candidate for further investigation in this field, although specific studies on this molecule for medicinal purposes are currently unavailable.
Material Science
Nitrogen-containing heterocyclic compounds like pyridines can exhibit interesting properties for material science applications. Research efforts on other pyridine derivatives explore their potential use in organic light-emitting diodes (OLEDs) or other functional materials []. The properties of (4-Methylpyridin-3-YL)methanamine in this context remain unexplored.
- Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions. Common oxidizing agents include potassium permanganate and chromium trioxide in acidic environments.
- Reduction: It can undergo reduction to yield secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: The methanamine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under basic conditions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that (4-Methylpyridin-3-YL)methanamine exhibits significant biological activity. It has been explored for its potential therapeutic applications, particularly as a ligand in coordination chemistry and drug development. Its structural characteristics allow it to interact with various biological targets, influencing biochemical pathways . The specific mechanisms of action may vary based on its application, but it is generally recognized for its role in modulating biological processes.
The synthesis of (4-Methylpyridin-3-YL)methanamine typically involves several steps:
- Alkylation: 4-Methylpyridine is reacted with formaldehyde in the presence of a base (such as sodium hydroxide) to produce (4-Methylpyridin-3-yl)methanol.
- Reduction: The resulting (4-Methylpyridin-3-yl)methanol is subsequently reduced using a reducing agent like lithium aluminum hydride to yield (4-Methylpyridin-3-YL)methanamine.
This method is efficient for producing the compound in a laboratory setting, while industrial applications may utilize continuous flow reactors and catalysts to enhance yield and reaction rates.
(4-Methylpyridin-3-YL)methanamine finds applications in various fields:
- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development, particularly in creating new medications targeting specific diseases.
- Agrochemicals: The compound is also investigated for use in agrochemical formulations due to its biological activity.
Studies have shown that (4-Methylpyridin-3-YL)methanamine interacts with specific molecular targets, acting as a ligand that can bind to metal ions or receptors. This interaction can influence various biochemical pathways, making it relevant in both medicinal chemistry and coordination chemistry . The exact pathways depend on the specific context of its use, highlighting the need for further research into its mechanisms of action.
Several compounds share structural similarities with (4-Methylpyridin-3-YL)methanamine. These include:
- (3-Methylpyridin-4-YL)methanamine: Similar in structure but differs in substitution patterns on the pyridine ring.
- (5-Methylpyridin-2-YL)methanamine: Another isomer that presents distinct reactivity and biological properties.
- (2-Methylpyridin-3-YL)methanamine: This compound also showcases different interactions due to its unique substitution pattern.
Comparison TableCompound Name Structural Features Unique Properties (4-Methylpyridin-3-YL)methanamine Methyl at 4-position Versatile reactivity (3-Methylpyridin-4-YL)methanamine Methyl at 3-position Different oxidation products (5-Methylpyridin-2-YL)methanamine Methyl at 5-position Distinct biological activity (2-Methylpyridin-3-YL)methanamine Methyl at 2-position Unique interaction profiles
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (4-Methylpyridin-3-YL)methanamine | Methyl at 4-position | Versatile reactivity |
| (3-Methylpyridin-4-YL)methanamine | Methyl at 3-position | Different oxidation products |
| (5-Methylpyridin-2-YL)methanamine | Methyl at 5-position | Distinct biological activity |
| (2-Methylpyridin-3-YL)methanamine | Methyl at 2-position | Unique interaction profiles |
(4-Methylpyridin-3-YL)methanamine's specific substitution pattern on the pyridine ring significantly influences its chemical reactivity, physical properties, and biological activity compared to its isomers. This uniqueness makes it suitable for distinct applications across various scientific fields.
XLogP3
GHS Hazard Statements
H302+H332 (97.44%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








